molecular formula C8H10ClNO B174713 5-Chloro-2-ethoxyaniline CAS No. 15793-48-3

5-Chloro-2-ethoxyaniline

Cat. No.: B174713
CAS No.: 15793-48-3
M. Wt: 171.62 g/mol
InChI Key: UZEGGYTUIIXOIX-UHFFFAOYSA-N
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Description

5-Chloro-2-ethoxyaniline: is an organic compound with the molecular formula C8H10ClNO . It is a derivative of aniline, where the amino group is substituted with a chlorine atom at the 5-position and an ethoxy group at the 2-position on the benzene ring. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-ethoxyaniline typically involves the reaction of 5-chloro-2-nitroaniline with ethanol in the presence of a reducing agent. The nitro group is reduced to an amino group, and the ethoxy group is introduced through nucleophilic substitution .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a multi-step process involving the chlorination of 2-ethoxyaniline followed by purification steps to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-2-ethoxyaniline is unique due to the specific positioning of the chlorine and ethoxy groups, which can influence its reactivity and interactions in chemical and biological systems. This unique structure allows it to be used in specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

5-chloro-2-ethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEGGYTUIIXOIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70328420
Record name 5-chloro-2-ethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15793-48-3
Record name 5-chloro-2-ethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-ethoxyaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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